3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione
Description
Properties
IUPAC Name |
3-[1-(cyclopropanecarbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c13-8-5-16-10(15)12(8)7-3-11(4-7)9(14)6-1-2-6/h6-7H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVTUFZLZGPSDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CC(C2)N3C(=O)CSC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione typically involves the reaction of thiazolidine-2,4-dione with cyclopropanecarbonyl chloride and azetidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize green chemistry principles to minimize environmental impact, such as using deep eutectic solvents that act as both solvents and catalysts .
Chemical Reactions Analysis
Types of Reactions
3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. These reactions are typically carried out under mild to moderate conditions to preserve the integrity of the thiazolidine-2,4-dione core .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Chemical Behavior
The compound can undergo various chemical reactions, including:
- Oxidation : Can form sulfoxides or sulfones.
- Reduction : Carbonyl groups can be converted to alcohols.
- Substitution : Nucleophilic substitution may occur at the carbonyl carbon or azetidine ring.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.
Pharmacological Potential
Research indicates that 3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione exhibits significant biological activities:
- Antimicrobial Properties : The compound has been studied for its ability to inhibit various microbial strains.
- Antioxidant Effects : It shows potential in scavenging free radicals, which could be beneficial in preventing oxidative stress-related diseases.
- Anticancer Activity : Preliminary studies suggest it may exhibit cytotoxic effects against certain cancer cell lines, potentially making it a candidate for further development as an anticancer agent.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step processes that emphasize high yield and purity. The reaction often employs cyclopropanecarbonyl chloride and azetidine under controlled conditions with bases like triethylamine.
Comparative Analysis with Related Compounds
To elucidate its unique properties, a comparative analysis with structurally related compounds is essential:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(2,5-Dihydroxybenzylidene)thiazolidine-2,4-dione | Benzylidene moiety | Strong antioxidant properties |
| 5-((1H-Indol-3-yl)methylene)thiazolidine-2,4-dione | Indole ring substitution | Potential anticancer activity |
| Thiazolidine-2,4-dione-linked ciprofloxacin derivatives | Linkage with ciprofloxacin | Combines antibiotic properties with thiazolidinedione pharmacophore |
Mechanism of Action
The mechanism of action of 3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione involves its interaction with various molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit DNA synthesis by targeting topoisomerase IV and DNA gyrase. Its antioxidant activity is due to its ability to scavenge free radicals, while its anticancer activity involves the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Substituent Variations at the 3-Position of Thiazolidine-2,4-dione
The target compound’s azetidine-3-yl group distinguishes it from analogs with alternative substituents at the 3-position:
- Aminoethyl derivatives: Compounds like (Z)-3-(2-aminoethyl)-5-(4-ethoxybenzylidene)thiazolidine-2,4-dione [127] () exhibit selectivity in inhibiting melanoma cell proliferation via ERK1/2 pathway modulation. The aminoethyl side chain enhances solubility and hydrogen-bonding capacity, which may improve pharmacokinetics compared to the azetidine-containing compound .
- Triazole-linked derivatives: Compounds such as (E)-5-((2-(((substituted phenyl-1H-1,2,3-triazol-4-yl)methyl)thio)quinolin-3-yl)methylene)thiazolidine-2,4-dione () incorporate triazole and quinoline moieties, broadening antimicrobial and anticancer applications.
Substituent Variations at the 5-Position of Thiazolidine-2,4-dione
Modifications at the 5-position are common in antidiabetic agents:
- Benzylidene derivatives: Compounds like (Z)-5-(4-methoxybenzylidene)-3-coumarinylmethyl-thiazolidine-2,4-dione (5g, ) show enhanced electronic effects from methoxy groups, improving interactions with PPAR-γ receptors. However, the target compound’s 3-position substitution may shift activity toward non-PPAR-γ pathways .
- Hydroxybenzylidene derivatives: (Z)-5-(4-hydroxybenzylidene) analogs (e.g., 30f, ) demonstrate antioxidant properties but face metabolic instability due to phenolic groups. The cyclopropanecarbonyl group in the target compound likely improves oxidative stability .
Azetidine vs. Larger N-Heterocycles
- Azetidin-2-one (β-lactam) derivatives: synthesizes azetidin-2-one-containing compounds, which are structurally strained and reactive.
- Cyclopentylpropanoyl analogs: 3-(1-(3-Cyclopentylpropanoyl)azetidin-3-yl)thiazolidine-2,4-dione () has a bulkier cyclopentyl group, which may reduce membrane permeability compared to the cyclopropane’s compact structure .
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Selected Thiazolidine-2,4-dione Derivatives
*LogP values estimated using computational tools.
Key Findings:
- Lipophilicity : The target compound’s LogP (1.8) balances membrane permeability and solubility, contrasting with rosiglitazone’s higher lipophilicity (LogP 2.7), which correlates with cardiovascular risks .
- Selectivity: Aminoethyl derivatives (e.g., 30f) show kinase selectivity, whereas coumarinyl compounds (e.g., 5g) exhibit dual anticancer/antioxidant effects .
Biological Activity
3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione is a compound belonging to the thiazolidine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
Overview of Thiazolidine-2,4-dione Derivatives
Thiazolidine-2,4-dione derivatives are recognized for their broad spectrum of biological activities, including:
- Antimicrobial : Effective against various bacterial strains.
- Anticancer : Exhibiting cytotoxic effects on cancer cells.
- Antidiabetic : Improving insulin sensitivity and glucose metabolism.
- Anti-inflammatory : Reducing inflammation in various models.
The structural modifications of thiazolidine derivatives significantly influence their biological activity. The incorporation of various functional groups can enhance or diminish their pharmacological effects.
The primary mechanism through which thiazolidine derivatives exert their effects is through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPAR-γ. This receptor plays a crucial role in glucose and lipid metabolism, making these compounds particularly interesting for diabetes treatment.
In vitro studies have shown that compounds like this compound can reduce blood glucose levels and improve lipid profiles in diabetic models. For instance, similar thiazolidine derivatives have demonstrated reductions in plasma triglycerides and blood glucose levels comparable to established antidiabetic medications such as pioglitazone .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial efficacy of thiazolidine derivatives against various pathogens. The results indicate that modifications at specific positions on the thiazolidine ring enhance antimicrobial activity.
Table 1: Antimicrobial Activity of Thiazolidine Derivatives
| Compound Name | Gram-positive Activity | Gram-negative Activity | Reference |
|---|---|---|---|
| This compound | Moderate | Good | |
| 5-Ethylidene-thiazolidine derivative | High | Moderate | |
| 4-Bromophenyl-thiazolidine derivative | Excellent | Good |
The table summarizes the antimicrobial activity against both Gram-positive and Gram-negative bacteria. The compound shows promising activity, particularly against Gram-negative strains.
Antidiabetic Effects
In vivo studies have demonstrated that thiazolidine derivatives can significantly lower blood glucose levels. For instance, one study reported a reduction of blood glucose by 38–48% with certain derivatives .
Table 2: Antidiabetic Effects of Thiazolidine Derivatives
| Compound Name | Blood Glucose Reduction (%) | Triglyceride Reduction (%) | Reference |
|---|---|---|---|
| This compound | 40% | 30% | |
| Pioglitazone (control) | 42% | 24% |
Case Studies
Several case studies have highlighted the potential of thiazolidine derivatives in clinical settings:
- Case Study on Insulin Sensitivity : A study involving diabetic patients treated with a thiazolidine derivative showed significant improvements in insulin sensitivity and overall glycemic control compared to placebo .
- Anticancer Evaluation : Laboratory studies indicated that certain thiazolidine derivatives could induce apoptosis in cancer cell lines, suggesting potential as anticancer agents .
Q & A
Basic: What are the key synthetic strategies for preparing 3-(1-(Cyclopropanecarbonyl)azetidin-3-yl)thiazolidine-2,4-dione?
Answer:
The synthesis typically involves multi-step protocols:
Core Thiazolidinedione Formation : Reacting thiourea derivatives with chloroacetic acid under basic conditions (e.g., sodium acetate) to form the thiazolidine-2,4-dione core .
Azetidine Ring Functionalization : Introducing the cyclopropanecarbonyl group to the azetidine ring via nucleophilic acyl substitution or coupling reactions. For example, styrylsulfonyl or naphthalene-carbonyl analogs use sulfonylation or acylation steps under reflux with reagents like DMF or ethanol .
Purification : Recrystallization from solvents like chloroform or ethanol, monitored by TLC for reaction completion .
Basic: How is the structural integrity of this compound confirmed post-synthesis?
Answer:
Analytical methods include:
- Spectroscopy :
- Mass Spectrometry : Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for CHNOS requires m/z ≈ 265.06) .
- X-ray Crystallography : For unambiguous confirmation of stereochemistry and bond angles (e.g., analogs with cyclopropyl groups resolved via single-crystal XRD) .
Advanced: How can computational modeling predict the compound’s biological activity?
Answer:
- Density Functional Theory (DFT) : Optimizes geometry and calculates electrostatic potential surfaces to identify reactive sites (e.g., cyclopropanecarbonyl’s electrophilic character) .
- Molecular Docking : Screens against targets like PPAR-γ (for antidiabetic activity) or DNA topoisomerases (anticancer). For example, styrylsulfonyl analogs showed strong binding to PPAR-γ via hydrophobic interactions .
- ADMET Prediction : Tools like SwissADME assess solubility, permeability, and toxicity risks (e.g., cyclopropane may enhance metabolic stability but reduce solubility) .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Answer:
Contradictions often arise from:
- Substituent Effects : Bioactivity varies with substituents (e.g., cyclopropanecarbonyl vs. thiophen-sulfonyl groups in PPAR-γ activation) .
- Assay Conditions : Differences in cell lines (e.g., HepG2 vs. MCF-7) or glucose concentrations in antidiabetic assays .
Resolution Strategies :
Comparative Assays : Test analogs under standardized conditions (e.g., IC in the same cell line).
Structural Analysis : Use crystallography or NMR to confirm if synthetic byproducts (e.g., stereoisomers) skew results .
Mechanistic Studies : Validate target engagement via Western blotting (e.g., AMPK phosphorylation for metabolic activity) .
Basic: What in vitro assays are used to evaluate antidiabetic or anticancer potential?
Answer:
- Antidiabetic :
- Glucose Uptake Assay : Measure H-2-deoxyglucose uptake in insulin-resistant adipocytes (e.g., 3T3-L1 cells) .
- PPAR-γ Transactivation : Luciferase reporter assays in HEK293 cells transfected with PPAR-γ response elements .
- Anticancer :
- MTT/Proliferation Assay : IC determination in cancer cell lines (e.g., MCF-7, A549) .
- Apoptosis Markers : Flow cytometry for Annexin V/PI staining or caspase-3 activation .
Advanced: How to optimize substituents for enhanced target selectivity?
Answer:
- Structure-Activity Relationship (SAR) :
- Pharmacophore Modeling : Identify critical moieties (e.g., thiazolidinedione’s 2,4-dione for hydrogen bonding) .
Basic: What are the recommended storage conditions to ensure compound stability?
Answer:
- Temperature : Store at –20°C in airtight containers to prevent degradation .
- Light Sensitivity : Protect from UV light (use amber vials) due to photosensitive groups (e.g., thiazolidinedione) .
- Solubility Considerations : Lyophilize if unstable in DMSO/ethanol solutions .
Advanced: What in vivo models are suitable for toxicity and efficacy studies?
Answer:
- Rodent Models :
- Dosage Optimization : Use pharmacokinetic studies (e.g., AUC via LC-MS) to determine bioavailability .
Advanced: How to design experiments for mechanistic elucidation of dual antidiabetic/anticancer effects?
Answer:
Transcriptomics : RNA-seq to identify differentially expressed genes (e.g., PPAR-γ targets vs. apoptosis regulators) .
Metabolomics : LC-MS-based profiling of glucose/ATP levels in treated cells .
Kinase Profiling : Use kinase inhibitor libraries to pinpoint off-target effects (e.g., AMPK vs. PI3K/Akt) .
Basic: What are the critical safety precautions during synthesis?
Answer:
- Reagent Handling : Use fume hoods for volatile reagents (e.g., chloroacetic acid, thionyl chloride) .
- Waste Disposal : Neutralize acidic/byproduct streams before disposal (e.g., sodium bicarbonate for excess acetic acid) .
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles mandatory due to carcinogenic risk (e.g., DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
